B1574711 VTP-766

VTP-766

Cat. No.: B1574711
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VTP-766 is a liver X receptor beta (LXRβ)-selective agonist developed as a therapeutic candidate for inflammatory and metabolic disorders, including atopic dermatitis and acute coronary syndrome. Preclinical studies highlight its ability to induce LXR target genes ABCA1 and ABCG1, which are critical for cholesterol efflux, without significantly upregulating SREBP1C or triglyceride levels at therapeutic doses . This selectivity minimizes adverse effects linked to lipid metabolism dysregulation, a common limitation of pan-LXR agonists.

Key pharmacological characteristics of this compound include:

  • Selectivity: IC50 values of 3 nM for LXRβ vs. 81 nM for LXRα, demonstrating >27-fold selectivity for LXRβ .
  • Cellular activity: EC50 of 4.5 nM in THP-1 macrophages, confirming potent transcriptional activation .
  • Metabolic stability: Moderate CYP2C9-mediated clearance (~700 nM), suggesting manageable drug-drug interaction risks .

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VTP-766;  VTP 766;  VTP766.

Origin of Product

United States

Comparison with Similar Compounds

VTP-766 is distinguished from other LXR modulators and structurally/functionally related compounds through its unique selectivity profile, therapeutic safety, and mechanistic advantages. Below is a detailed comparison:

Selectivity Against Pan-LXR Agonists
Parameter This compound T0901317 (Pan-LXR Agonist) GW3965 (LXRα/β Agonist)
LXRβ IC50 3 nM 20 nM 30 nM
LXRα IC50 81 nM 50 nM 190 nM
β/α Selectivity 27-fold 2.5-fold 6.3-fold
Triglyceride Elevation None at therapeutic doses Significant Moderate

Key Findings :

  • This compound’s superior LXRβ selectivity reduces off-target activation of LXRα, which is linked to hepatic steatosis and hypertriglyceridemia .
  • Unlike T0901317 and GW3965, this compound maintains efficacy without disrupting lipid homeostasis, making it safer for chronic use .
Functional Comparison with MEDI 17 (IRE-1/XBP-1 Inhibitor)

MEDI 17, an inhibitor of the endoplasmic reticulum (ER) stress-associated IRE-1/XBP-1 pathway, shares overlapping therapeutic indications with this compound (e.g., inflammatory skin diseases). However, their mechanisms differ fundamentally:

Parameter This compound MEDI 17
Target Pathway LXRβ-mediated cholesterol efflux IRE-1/XBP-1 ER stress pathway
Primary Indications Atherosclerosis, dermatitis Oncology, inflammatory diseases
Key Biomarkers ABCA1, ABCG1 upregulation XBP-1 splicing inhibition
Safety Profile No triglyceride elevation Potential hepatotoxicity

Key Findings :

  • This compound addresses lipid-driven inflammation, whereas MEDI 17 targets protein misfolding stress.
  • This compound’s safety profile is more favorable for metabolic disorders compared to ER stress inhibitors like MEDI 17, which may disrupt hepatic function .
Pharmacokinetic and Stability Comparison
Parameter This compound BMS-779788 (LXRβ Agonist)
CYP2C9 Stability ~700 nM ~300 nM
Oral Bioavailability 45% (preclinical) 30%
Half-life (t₁/₂) 8–12 hours 6–8 hours

Key Findings :

  • This compound exhibits moderate metabolic stability, reducing reliance on dose adjustments compared to BMS-779788 .
  • Its longer half-life supports once-daily dosing, enhancing patient compliance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.